1-{4-[(2,5-Dimethoxyphenyl)carbamoyl]phenyl}-5-oxopyrrolidine-3-carboxylic acid
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Overview
Description
1-{4-[(2,5-Dimethoxyphenyl)carbamoyl]phenyl}-5-oxopyrrolidine-3-carboxylic acid is a complex organic compound with the molecular formula C20H20N2O6 and a molecular weight of 384.4 g/mol. This compound is characterized by its unique structure, which includes a pyrrolidine ring, a phenyl group, and a dimethoxyaniline moiety. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
The synthesis of 1-{4-[(2,5-Dimethoxyphenyl)carbamoyl]phenyl}-5-oxopyrrolidine-3-carboxylic acid involves multiple steps, including the formation of the pyrrolidine ring and the attachment of the phenyl and dimethoxyaniline groups. The synthetic route typically involves the use of reagents such as anhydrides, amines, and catalysts under controlled conditions. Industrial production methods may involve large-scale reactions in reactors with precise temperature and pressure control to ensure high yield and purity.
Chemical Reactions Analysis
1-{4-[(2,5-Dimethoxyphenyl)carbamoyl]phenyl}-5-oxopyrrolidine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups using reagents like halogens or alkylating agents. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-{4-[(2,5-Dimethoxyphenyl)carbamoyl]phenyl}-5-oxopyrrolidine-3-carboxylic acid is used in various scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as anti-inflammatory or anticancer properties.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-{4-[(2,5-Dimethoxyphenyl)carbamoyl]phenyl}-5-oxopyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved are subjects of ongoing research .
Comparison with Similar Compounds
1-{4-[(2,5-Dimethoxyphenyl)carbamoyl]phenyl}-5-oxopyrrolidine-3-carboxylic acid can be compared with similar compounds such as:
1-Phenyl-2-oxo-3-pyrrolidinecarboxylic acid: This compound has a similar pyrrolidine ring structure but lacks the dimethoxyaniline moiety.
Pyrrolidine-2,5-dione derivatives: These compounds share the pyrrolidine ring but have different substituents, leading to different biological activities. The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C20H20N2O6 |
---|---|
Molecular Weight |
384.4 g/mol |
IUPAC Name |
1-[4-[(2,5-dimethoxyphenyl)carbamoyl]phenyl]-5-oxopyrrolidine-3-carboxylic acid |
InChI |
InChI=1S/C20H20N2O6/c1-27-15-7-8-17(28-2)16(10-15)21-19(24)12-3-5-14(6-4-12)22-11-13(20(25)26)9-18(22)23/h3-8,10,13H,9,11H2,1-2H3,(H,21,24)(H,25,26) |
InChI Key |
DYTCHYQREVQOAN-UHFFFAOYSA-N |
SMILES |
COC1=CC(=C(C=C1)OC)NC(=O)C2=CC=C(C=C2)N3CC(CC3=O)C(=O)O |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)NC(=O)C2=CC=C(C=C2)N3CC(CC3=O)C(=O)O |
Origin of Product |
United States |
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